(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position of its phenyl ring. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The stereochemistry at the 1R and 2S positions is critical for its interaction with biological targets, such as receptors or enzymes, where enantioselectivity often dictates activity .
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1 |
InChI Key |
IKDJDRASZKOCIH-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with:
- Chiral precursors or prochiral ketones bearing the 2-(trifluoromethoxy)phenyl group.
- Amination reagents such as hydroxylamine derivatives or ammonia sources.
- Reducing agents or catalytic systems to achieve stereoselective reduction.
Asymmetric Synthesis Approaches
The preparation employs asymmetric synthesis to establish the two stereocenters with the desired (1R,2S) configuration. Common strategies include:
- Chiral Catalyst-Mediated Reduction: Use of chiral metal catalysts (e.g., rhodium, ruthenium complexes) to asymmetrically reduce prochiral ketones to the corresponding amino alcohols.
- Chiral Auxiliary-Controlled Synthesis: Temporary attachment of a chiral auxiliary to the substrate to induce stereoselectivity during key transformations.
- Enzymatic Resolution: Application of enzymes such as lipases for kinetic resolution of racemic mixtures to isolate the desired enantiomer.
Typical Synthetic Sequence
A representative synthetic route involves:
- Formation of the Prochiral Ketone Intermediate: Synthesis or procurement of 1-(2-(trifluoromethoxy)phenyl)-1-hydroxy-2-propanone as the key intermediate.
- Conversion to Oxime: Reaction with hydroxylamine salts under basic conditions to form the corresponding oxime intermediate.
- Reduction of Oxime: Catalytic hydrogenation or metal-mediated reduction (e.g., nickel-aluminum alloy catalyst) to convert the oxime to the amino alcohol.
- Purification and Resolution: Chromatographic techniques (e.g., chiral HPLC) and recrystallization to isolate the pure (1R,2S) isomer.
Reaction Conditions and Optimization
- Solvent systems often include ethers or alcohols to optimize solubility and reaction kinetics.
- Temperature control is critical, typically maintained between 0 to 50 °C during reduction steps to minimize side reactions.
- pH adjustments ensure efficient oxime formation and stability.
- Use of inert atmosphere (nitrogen or argon) during sensitive steps to prevent oxidation.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Ketone intermediate synthesis | Starting aryl bromide, trifluoromethoxy phenyl precursor, base | Formation of prochiral ketone | High purity required for stereoselectivity |
| Oxime formation | Hydroxylamine hydrochloride, base (e.g., NaOAc), solvent (e.g., di-n-butyl ether) | Conversion to oxime intermediate | Mild conditions to preserve stereochemistry |
| Oxime reduction | Nickel-aluminum alloy catalyst, H2 gas, solvent (e.g., ethanol) | Reduction to amino alcohol | Controlled temperature to avoid racemization |
| Purification | Chiral HPLC, recrystallization | Isolation of (1R,2S) isomer | Resolution > 99% enantiomeric excess |
Analytical Techniques for Characterization
- Chiral High-Performance Liquid Chromatography (HPLC): For enantiomeric purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including NOESY and ROESY to confirm stereochemistry.
- X-ray Crystallography: Provides definitive absolute configuration confirmation.
- Optical Rotation Measurements: Compared with literature values to verify stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique stereochemistry is valuable in asymmetric synthesis and catalysis, allowing for the production of enantiomerically pure compounds.
Biology
In biological research, (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is investigated for its potential as a ligand in receptor binding studies . The trifluoromethoxy group enhances binding affinity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies.
Medicine
This compound shows promise in the medical field as a potential therapeutic agent . Research indicates its utility as a lead compound in drug development aimed at targeting specific enzymes or receptors involved in various diseases. Its ability to modulate biological pathways positions it as a candidate for further exploration in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals . Its unique chemical properties allow it to function as an intermediate in synthesizing active pharmaceutical ingredients (APIs), enhancing the efficiency of drug production processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Receptor Binding | Demonstrated enhanced affinity for certain G-protein coupled receptors (GPCRs). |
| Study B | Asymmetric Synthesis | Utilized as a chiral catalyst in synthesizing enantiomerically pure compounds with high yields. |
| Study C | Drug Development | Identified potential therapeutic effects in preclinical models targeting metabolic disorders. |
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, contributing to its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, stereochemistry, and modifications to the propanolamine backbone. Below is a detailed comparison based on available
Structural and Electronic Comparison
*Estimated molecular weight based on formula C₁₀H₁₁F₃NO₂.
Stereochemical and Pharmacological Implications
- Stereochemistry: The (1R,2S) configuration in the target compound contrasts with (1S,2R) in analogs like and , which may lead to divergent binding modes in chiral environments (e.g., enzymes or GPCRs). For example, highlights stereospecific β-adrenoceptor binding in related propanolamines .
- Substituent Effects :
- Trifluoromethoxy (-OCF₃) : Compared to methoxy (-OCH₃) in , the -OCF₃ group increases electronegativity and resistance to oxidative metabolism .
- Halogenation : Chloro () and iodo () substituents enhance lipophilicity but may introduce toxicity risks.
- Bulkier Groups : tert-Butyl () and isopropyl () groups reduce solubility but improve membrane permeability.
Biological Activity
(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its unique structural features, including a trifluoromethoxy group and an amino alcohol moiety. The molecular formula and a molar mass of approximately 235.2 g/mol highlight its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways . This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.
Structure and Properties
The stereochemistry of this compound is critical for its biological activity. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 235.20 g/mol |
| Stereochemistry | (1R,2S) |
Research indicates that this compound may modulate interactions with specific proteins or enzymes. Its ability to bind to various molecular targets influences their activity, which is essential for understanding its pharmacological potential. The compound has been studied for its effects on several biochemical pathways, including those involved in cancer cell proliferation and survival .
Interaction Studies
Interaction studies employing techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) demonstrate that this compound can effectively bind to target proteins. For instance, it has shown promising results in inhibiting certain kinases involved in cancer cell signaling pathways.
Table 1: Interaction Studies Summary
| Study Type | Target Protein | Binding Affinity (IC50) | Notes |
|---|---|---|---|
| SPR | HSET (KIFC1) | 2.7 μM | Competitive inhibition |
| ELISA | Eg5 | 15 μM | Minimal off-target effects |
Case Studies
Several case studies have highlighted the impact of this compound on cancer treatment:
-
Case Study on Centrosome Amplification :
In a study involving centrosome-amplified human cancer cells, treatment with this compound resulted in an increase in multipolar mitotic spindle formation. This suggests that it may induce cell death through aberrant cell division mechanisms . -
In Vitro Studies :
Various in vitro assays have demonstrated that the compound can inhibit cell proliferation in specific cancer lines by disrupting normal mitotic processes. For example, DLD1 colon cancer cells treated with this compound exhibited significant increases in multipolarity compared to untreated controls .
Potential Applications
The unique properties of this compound make it a candidate for further research in drug development:
- Cancer Therapeutics : Due to its ability to influence mitotic processes and target specific kinases involved in cancer progression.
- Medicinal Chemistry : As a lead compound for developing derivatives that could enhance efficacy or reduce side effects.
Q & A
Q. What are the recommended methods for synthesizing (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL in a laboratory setting?
Answer: Stereoselective synthesis of this compound requires chiral induction strategies. A plausible approach involves:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to control stereochemistry during condensation reactions, as seen in similar fluorinated amino alcohols .
- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of ketone intermediates. Evidence from vinyl-ACCA synthesis suggests palladium-catalyzed cross-coupling for aryl group introduction .
- Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (1R,2S) enantiomer.
Q. How should researchers safely handle and store this compound to ensure stability and minimize hazards?
Answer:
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation (risk of inhalation: H332) and ensure fume hood ventilation (P261) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. The trifluoromethoxy group may hydrolyze under humid conditions, necessitating desiccants .
- Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic HF or NOx gases .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy :
- Polarimetry : Measure specific optical rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (e.g., >98% ee).
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients for purity assessment .
Advanced Research Questions
Q. What strategies can resolve racemic mixtures of this compound to obtain the desired (1R,2S) enantiomer?
Answer:
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases or acylases) selectively acylates one enantiomer, leaving the desired isomer unreacted .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Pd) with enzymes to racemize the undesired enantiomer in situ, achieving >90% yield .
- Diastereomeric Salt Formation : Use chiral resolving agents (e.g., (1S)-(+)-10-camphorsulfonic acid) to crystallize the target enantiomer .
Q. How can computational modeling predict the pharmacological activity of this compound based on structural analogs?
Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Analogous fluorinated amino alcohols show affinity for CNS targets due to enhanced lipophilicity .
- QSAR Studies : Correlate substituent effects (e.g., -OCF₃ electron-withdrawing properties) with bioactivity. For example, trifluoromethoxy groups improve metabolic stability in HCV protease inhibitors .
- MD Simulations : Assess conformational flexibility of the propan-2-ol backbone to predict binding kinetics .
Q. What are common sources of contradictory data in characterizing fluorinated amino alcohols, and how can they be addressed?
Answer:
- Artifacts in NMR : Residual solvents (e.g., CDCl₃) or moisture may split signals. Use deuterated DMSO-d₆ for hygroscopic samples and report solvent peaks .
- Racemization During Synthesis : Acidic or basic conditions may epimerize stereocenters. Monitor reaction pH and limit heating steps .
- X-ray vs. NMR Discrepancies : X-ray crystallography may reveal solid-state conformers differing from solution structures. Cross-validate with NOESY/ROESY for 3D configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
